Azepane-4-sulfonamide
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Overview
Description
Azepane-4-sulfonamide is a seven-membered heterocyclic compound containing a nitrogen atom and a sulfonamide group. This compound is part of the azepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-4-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of azepane with sulfonyl chlorides in the presence of a base can yield this compound . Another method involves the use of sulfonimidates as intermediates, which can be converted to sulfonamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Azepane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Azepane-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of azepane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes by mimicking the natural substrate. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepines: These compounds have a similar seven-membered ring structure but differ in the functional groups attached.
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but have different ring structures
Uniqueness
Azepane-4-sulfonamide is unique due to its combination of a seven-membered ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H14N2O2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
azepane-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H2,7,9,10) |
InChI Key |
PXCZYAITCUAMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)N |
Origin of Product |
United States |
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